molecular formula C5H3F B12577592 1-Fluoropenta-1,3-diyne CAS No. 591755-33-8

1-Fluoropenta-1,3-diyne

Cat. No.: B12577592
CAS No.: 591755-33-8
M. Wt: 82.08 g/mol
InChI Key: VYYBGLKUHAJQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoropenta-1,3-diyne is an organic compound characterized by the presence of a fluorine atom and two triple bonds within a five-carbon chain. This compound belongs to the class of 1,3-diynes, which are known for their unique chemical properties and reactivity. The incorporation of a fluorine atom further enhances its chemical behavior, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoropenta-1,3-diyne can be synthesized through several methods. One common approach involves the fluorination of terminal alkynes and diynes using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of n-butyllithium . This method provides moderate to high yields of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of industrial-scale production.

Mechanism of Action

The mechanism of action of 1-Fluoropenta-1,3-diyne involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom and triple bonds allows for diverse chemical transformations. In hydrofunctionalization reactions, the addition of Y-H units across the triple bond is facilitated by transition metal catalysts, leading to the formation of functionalized products . The specific molecular targets and pathways depend on the nature of the reactants and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 1-Fluoropenta-1,3-diyne stands out due to its longer carbon chain and the presence of a fluorine atom, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

591755-33-8

Molecular Formula

C5H3F

Molecular Weight

82.08 g/mol

IUPAC Name

1-fluoropenta-1,3-diyne

InChI

InChI=1S/C5H3F/c1-2-3-4-5-6/h1H3

InChI Key

VYYBGLKUHAJQNB-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.